2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide is a complex organic compound belonging to the indolizine family. Indolizines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This specific compound has attracted attention due to its unique structural features, which may confer distinct biological properties and reactivity profiles.
The compound is cataloged under the CAS number 898453-44-6 and is available through various chemical suppliers, including BenchChem and PubChem, where detailed information about its properties and synthesis can be found.
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide is classified as an indolizine derivative. Its structure includes an amino group, a benzoyl moiety, and a bromophenyl substituent, which are significant for its chemical behavior and potential applications in medicinal chemistry.
The synthesis of 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the cyclization of α,β-unsaturated ketones with N-heteroaryl ketones via an iminium ion/enamine tandem sequence.
Technical Details:
For large-scale production, optimized versions of laboratory synthesis methods are employed. Techniques such as continuous flow reactors and advanced catalytic systems are utilized to enhance efficiency and yield while maintaining cost-effectiveness.
The molecular structure of 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide can be described by its IUPAC name and associated structural formula:
The compound has a molecular formula of C22H16BrN3O2, indicating the presence of carbon, hydrogen, bromine, nitrogen, and oxygen atoms. The specific arrangement of these atoms contributes to its chemical properties and biological activity.
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide can undergo various chemical reactions:
For these reactions:
The products from these reactions depend on the reagents used. For instance:
The mechanism of action for 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity which can lead to various biological effects such as inhibition of cancer cell proliferation or anti-inflammatory actions. The precise molecular targets vary based on the application context.
While specific physical properties such as melting point or boiling point were not detailed in the sources, compounds in this class typically exhibit moderate solubility in organic solvents due to their aromatic nature.
The chemical properties include stability under normal laboratory conditions but may vary with exposure to light or heat. The presence of functional groups like amino and carboxamide significantly influences reactivity.
2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide has several applications in scientific research:
This compound's unique structure makes it a valuable candidate for further research into its biological activities and potential applications in drug development.
Indolizine (pyrrolo[1,2-a]pyridine) represents a privileged scaffold in medicinal chemistry due to its unique electronic configuration, combining π-deficient (pyridine) and π-rich (pyrrole) rings within a planar, bicyclic structure. Early research in the late 20th century identified indolizines as versatile pharmacophores with psychotropic, anti-inflammatory, analgesic, and antimicrobial properties. Mannich base derivatives, for example, demonstrated significant central nervous system depressant activity, laying the foundation for neuropharmacological applications [1]. The 2010s marked a transformative period with the rational design of dual-targeting indolizines. Notably, compound 75 (3-(aminomethyl)-2-phenylindolizine-1-carboxylic acid) emerged as a potent dual cyclooxygenase-2/5-lipoxygenase (COX-2/5-LOX) inhibitor, exhibiting IC~50~ values of 14.91 μM (COX-2) and 13.09 μM (LOX). Molecular docking revealed its binding mode in the COX-2 hydrophobic channel, stabilized by hydrogen bonds with Ala527 and π-cation interactions with Phe177 in the LOX active site [1]. This dual inhibition addressed limitations of traditional NSAIDs by mitigating gastrointestinal toxicity while enhancing anti-inflammatory efficacy.
Recent advances (2016–2024) have expanded structural diversity through π-extension strategies, enabling precise modulation of biological activity. Synthetic methodologies now include [3+2] cycloadditions, Tschitschibabin reactions, cycloisomerizations, and transition-metal-catalyzed couplings, facilitating the incorporation of electron-withdrawing or donating groups at critical positions (C-2, C-3, C-5) [2] [5]. These innovations have yielded derivatives with enhanced target specificity against anticancer, antidiabetic, and antioxidant pathways, underscoring the scaffold’s adaptability in modern drug design.
Table 1: Key Indolizine Derivatives and Their Therapeutic Applications
Compound | Biological Activity | Molecular Target | Key Structural Features |
---|---|---|---|
Compound 75 [1] | Dual COX-2/5-LOX inhibition | COX-2 (IC~50~ = 14.91 μM); LOX (IC~50~ = 13.09 μM) | 3-(Aminomethyl)-1-carboxylic acid |
SIN-1/SeI [7] | Antioxidant | DPPH scavenging; TBARS reduction | Phenylthio/selenyl at C-1 |
Chalcone-indolizines [5] | Fluorescent probes; enzyme inhibition | N/A | π-Extended C-5 chalcone substituent |
The compound 2-amino-3-benzoyl-N-(4-bromophenyl)indolizine-1-carboxamide exemplifies strategic bioisosteric optimization within the indolizine class. Its design integrates four pharmacophoric regions, each contributing to target engagement and metabolic stability:
This configuration enables multi-target engagement, as evidenced by analogues such as sulfur/selenium-containing indolizines (e.g., SIN-1 and SeI). These derivatives demonstrate significant antioxidant activity in DPPH scavenging (IC~50~ < 50 μM) and reduction of thiobarbituric acid reactive species (TBARS) in neuronal tissues by >40%, attributable to the chalcogen’s radical-quenching capability [7]. The 4-bromophenyl group further enhances electrophilicity, potentiating interactions with redox-sensitive cysteine residues in antioxidant enzymes like thioredoxin reductase.
Table 2: Functional Impact of Substituents in 2-Amino-3-Benzoyl-N-(4-Bromophenyl)indolizine-1-Carboxamide
Structural Region | Chemical Function | Role in Bioactivity |
---|---|---|
C-2 Amino group | Hydrogen-bond donor; electron donor | Enhances enzyme binding affinity; redox modulation |
C-3 Benzoyl moiety | Hydrophobic/π-stacking domain | Stabilizes hydrophobic enzyme pockets |
N-(4-Bromophenyl)carboxamide | Electron-withdrawing; halogen bonding | Improves selectivity; membrane penetration |
Indolizine core | Planar, conjugated system | Facilitates π-cation interactions; scaffold rigidity |
π-Expansion at C-5 of the indolizine nucleus has emerged as a pivotal strategy for augmenting target affinity and optoelectronic properties. Introducing styryl, chalcone, or imine substituents extends conjugation, red-shifting absorption/emission profiles while enhancing interactions with deep hydrophobic clefts in biological targets [5] [2]. For instance:
These modifications also influence redox behavior. Selenium-containing π-expanded indolizines (ClSeI, MeSeI) exhibit superior glutathione peroxidase (GPx)-like activity compared to sulfur analogues, reducing lipid peroxidation (TBARS) by 60–80% in mouse brain homogenates at 10 μM concentrations [7]. The 4-bromophenyl group in the target compound further amplifies electron affinity, promoting single-electron transfer (SET) mechanisms in radical scavenging. Computational models confirm that π-extension lowers LUMO energies by 1.2–1.8 eV, facilitating electron uptake from ROS/RNS species [7].
Table 3: Photophysical and Biological Properties of π-Expanded Indolizines
Substituent at C-5 | Absorption λ~max~ (nm) | Emission λ~max~ (nm) | Biological Activity |
---|---|---|---|
None (parent) [5] | 300–330 | 350–400 | Moderate COX-2 inhibition (IC~50~ > 20 μM) |
Chalcone [5] | 380–420 | 485–548 | Anticancer; fluorescent probes |
Styryl [5] | 400–450 | 550–650 | DNA intercalation; NIR imaging |
Selenyl [7] | N/A | N/A | GPx-like activity (TBARS reduction >60%) |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7